molecular formula C8H7BrClNO B13046871 7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine

7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B13046871
M. Wt: 248.50 g/mol
InChI Key: XCQGMCQQUZKXNJ-UHFFFAOYSA-N
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Description

7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine: is a heterocyclic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique bromine and chlorine substitutions, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of o-hydroxyacetophenones, which undergo etherification and dehydrative cyclization under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on high yield and purity. Techniques such as microwave-assisted synthesis (MWI) have been employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry: In chemistry, 7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine is used as a building block for the synthesis of more complex molecules.

Biology: This compound has shown promise in biological research due to its potential biological activities. Studies have indicated its potential as an antibacterial and anti-tumor agent .

Medicine: In medicine, benzofuran derivatives, including this compound, are being explored for their therapeutic potential. They have been investigated for their anti-cancer properties and potential use in treating viral infections .

Industry: Industrially, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interfere with cellular processes, such as DNA replication and protein synthesis. It may also inhibit specific enzymes or receptors involved in disease progression .

Comparison with Similar Compounds

Uniqueness: 7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine is unique due to its specific bromine and chlorine substitutions, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H7BrClNO

Molecular Weight

248.50 g/mol

IUPAC Name

7-bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C8H7BrClNO/c9-6-2-4(10)1-5-7(11)3-12-8(5)6/h1-2,7H,3,11H2

InChI Key

XCQGMCQQUZKXNJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)C(=CC(=C2)Cl)Br)N

Origin of Product

United States

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